N-Ethylbenzene-2,4,6-triphenyl pyridinium tetrafluoroborate
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Overview
Description
N-Ethylbenzene-2,4,6-triphenyl pyridinium tetrafluoroborate is a research compound with the molecular formula C31H26BF4N and a molecular weight of 499.3 g/mol. This compound is known for its high purity, typically around 95%, and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylbenzene-2,4,6-triphenyl pyridinium tetrafluoroborate typically involves the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with a suitable phenylethylamine derivative . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethylbenzene-2,4,6-triphenyl pyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is prone to substitution reactions, where one or more of its substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenyl-substituted pyridinium derivatives, while reduction can produce phenylethyl-substituted pyridines.
Scientific Research Applications
N-Ethylbenzene-2,4,6-triphenyl pyridinium tetrafluoroborate is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and as a reagent in photochemical reactions.
Biology: The compound is used in studies involving cellular interactions and molecular binding due to its unique structural properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Ethylbenzene-2,4,6-triphenyl pyridinium tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: This compound is structurally similar and is used in similar research applications.
2,4,6-Triphenylpyrylium fluoborate: Another related compound with comparable properties and uses.
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: This variant has additional methoxy groups, which can influence its reactivity and applications.
Uniqueness
N-Ethylbenzene-2,4,6-triphenyl pyridinium tetrafluoroborate is unique due to its specific phenylethyl substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in research focused on understanding molecular interactions and developing new materials.
Properties
IUPAC Name |
2,4,6-triphenyl-1-(2-phenylethyl)pyridin-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N.BF4/c1-5-13-25(14-6-1)21-22-32-30(27-17-9-3-10-18-27)23-29(26-15-7-2-8-16-26)24-31(32)28-19-11-4-12-20-28;2-1(3,4)5/h1-20,23-24H,21-22H2;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDSMHDKAQQVDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)CC[N+]2=C(C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26BF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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